Dextrose monohydrate

Catalog No.
S656012
CAS No.
77938-63-7
M.F
C6H14O7
M. Wt
198.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextrose monohydrate

CAS Number

77938-63-7

Product Name

Dextrose monohydrate

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate

Molecular Formula

C6H14O7

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1

InChI Key

SPFMQWBKVUQXJV-BTVCFUMJSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O.O

Synonyms

Anhydrous Dextrose, D Glucose, D-Glucose, Dextrose, Dextrose, Anhydrous, Glucose, Glucose Monohydrate, Glucose, (alpha-D)-Isomer, Glucose, (beta-D)-Isomer, Glucose, (DL)-Isomer, Glucose, (L)-Isomer, L Glucose, L-Glucose, Monohydrate, Glucose

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O

The exact mass of the compound Dextrose monohydrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Dextrose monohydrate is the stable, crystalline form of D-glucose containing approximately 9.0% to 9.5% water of crystallization by mass [1]. As a foundational carbohydrate, it serves as a critical excipient, diluent, and carbon source across pharmaceutical manufacturing, food formulation, and industrial fermentation [2]. Unlike its anhydrous counterpart, the monohydrate form is non-hygroscopic under standard environmental conditions, offering predictable flow properties and shelf stability for dry powder blends [1]. Furthermore, its distinct physicochemical profile—including a negative heat of solution and a moderate sweetness level—makes it a highly specific functional ingredient rather than a generic bulk sugar [3].

Substituting dextrose monohydrate with anhydrous dextrose or sucrose fundamentally alters manufacturing parameters and final product performance . Anhydrous dextrose is highly hygroscopic and will actively absorb environmental moisture to revert to the monohydrate form, causing clumping and instability in dry blends [1]. Conversely, dextrose monohydrate undergoes a phase transition at 50°C, meaning that standard high-temperature drying processes (e.g., 60°C) will strip its 9% water content, altering batch weight and tablet tensile strength[2]. Furthermore, replacing it with sucrose eliminates the negative heat of solution required for the cooling mouthfeel in chewable tablets and drastically changes the aqueous solubility limits (84 g/100 mL for dextrose monohydrate vs. 204 g/100 mL for sucrose) ,[3].

Thermal Phase Transition and Processability Limits

During thermal processing, dextrose monohydrate demonstrates a distinct phase boundary, transitioning to anhydrous dextrose at 50°C[1]. In contrast, anhydrous dextrose remains thermally stable up to 110°C, where it transitions to the beta-anhydrous form [1]. This 50°C threshold is a critical procurement and processing parameter, as exceeding it during drying operations will strip the 9% water of crystallization, altering the material's mass and downstream compressibility.

Evidence DimensionPhase transition temperature
Target Compound DataTransitions to anhydrous form at 50°C
Comparator Or BaselineAnhydrous dextrose transitions to beta-dextrose at 110°C
Quantified Difference60°C difference in thermal phase stability
ConditionsThermal processing and drying operations

Procurement and process engineers must ensure that drying stages in wet granulation remain below 50°C to prevent unintended dehydration and subsequent mass loss.

Aqueous Solubility in Liquid Formulations

When formulating liquid suspensions or syrups, the maximum aqueous solubility of the carbohydrate base is a limiting factor. Dextrose monohydrate achieves a solubility of approximately 84 g/100 mL at 25°C . Sucrose, a common in-class substitute, demonstrates a significantly higher solubility limit of 203.9 g/100 mL at 20°C. This quantitative gap prevents 1:1 substitution in high-concentration liquid formulations.

Evidence DimensionMaximum aqueous solubility
Target Compound Data84 g/100 mL at 25°C
Comparator Or BaselineSucrose: 203.9 g/100 mL at 20°C
Quantified DifferenceSucrose is ~2.4x more soluble in water at room temperature
ConditionsAqueous solution at room temperature (20-25°C)

Formulators developing high-concentration syrups must select sucrose or account for the significantly lower saturation point of dextrose monohydrate.

Moisture-Dependent Tensile Strength in Tableting

The tableting performance of dextrose monohydrate diverges sharply from its anhydrous counterpart under varying humidity. While anhydrous dextrose exhibits an increase in tablet tensile strength up to an 8.9% moisture level due to a recrystallization effect, dextrose monohydrate experiences a continuous reduction in both tensile strength and tablet toughness upon any exposure to elevated moisture [1]. This dictates fundamentally different handling and storage protocols.

Evidence DimensionTablet tensile strength response to moisture
Target Compound DataTensile strength decreases with any moisture increase
Comparator Or BaselineAnhydrous dextrose tensile strength increases up to 8.9% moisture
Quantified DifferenceOpposing mechanical responses to environmental humidity
ConditionsDirect compression tableting under elevated humidity

Dictates strict environmental humidity controls when selecting the monohydrate for direct compression to avoid tablet friability issues.

Relative Sweetness and Organoleptic Profile

For solid oral dosage forms, particularly chewables, organoleptic properties directly influence excipient selection. Dextrose monohydrate provides 70-75% of the relative sweetness of sucrose and possesses a negative heat of solution [1]. This endothermic dissolution creates a mild cooling sensation in the mouth that sucrose cannot replicate, making the monohydrate form a targeted choice for palatability [1].

Evidence DimensionRelative sweetness and dissolution thermodynamics
Target Compound Data70-75% sweetness with a negative heat of solution (cooling effect)
Comparator Or BaselineSucrose: 100% relative sweetness with no cooling effect
Quantified Difference25-30% reduction in sweetness intensity and presence of endothermic dissolution
ConditionsOral dissolution in solid dosage forms

The reduced sweetness and cooling effect drive the specific procurement of dextrose monohydrate as the primary diluent in chewable pediatric and antacid formulations.

Chewable Pharmaceutical Tablets

Leveraging its negative heat of solution and 70-75% relative sweetness, it is utilized as a primary diluent and binder to improve palatability and provide a cooling mouthfeel without overpowering sweetness [1].

High-Shear Wet Granulation (HSWG)

Employed as a non-animal sourced excipient, provided that post-granulation drying temperatures are strictly maintained below 50°C to preserve the 9% water of crystallization and ensure consistent tablet tensile strength [2].

Dry Powder Blends and Nutritional Supplements

Selected over anhydrous dextrose due to its non-hygroscopic nature, which prevents moisture absorption, clumping, and degradation during extended shelf storage in uncontrolled humidity [3].

UNII

LX22YL083G

Other CAS

77938-63-7

Wikipedia

Dextrose monohydrate

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 07-20-2023

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